molecular formula C30H27N3O15 B1671361 Enterobactin CAS No. 28384-96-5

Enterobactin

Cat. No.: B1671361
CAS No.: 28384-96-5
M. Wt: 669.5 g/mol
InChI Key: SERBHKJMVBATSJ-BZSNNMDCSA-N
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Description

It is the strongest known siderophore, binding to ferric ions (Fe³⁺) with an affinity constant of approximately 10⁵² M⁻¹ . This compound plays a crucial role in iron acquisition for microbial systems, enabling bacteria to thrive even in iron-limited environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterobactin is synthesized through a series of enzymatic reactions starting from chorismic acid, an aromatic amino acid precursor . The process involves the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB) by enzymes EntA, EntB, and EntC. Subsequently, DHB is linked to L-serine through amide bonds catalyzed by EntD, EntE, EntF, and EntB. Three molecules of DHB-Ser undergo intermolecular cyclization to yield this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS) can be optimized for large-scale production. This involves genetic engineering of microbial strains to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Enterobactin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enterobactin has diverse applications in scientific research:

Comparison with Similar Compounds

Enterobactin is unique among siderophores due to its high affinity for ferric ions. Similar compounds include:

Compared to these siderophores, this compound’s high affinity for ferric ions and its cyclic trimer structure make it particularly effective in iron-limited environments .

Properties

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182617
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28384-96-5, 9001-98-3
Record name Enterobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28384-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTEROBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chymosin preparation, escherichia coli k-12
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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